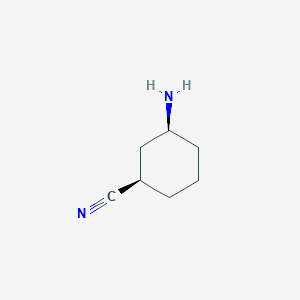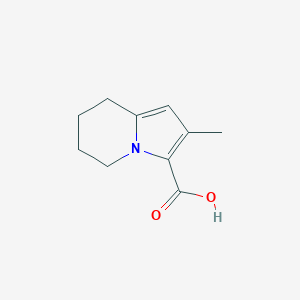
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorobutylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the trifluorobutylsulfonyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluorobutylsulfonyl Group: The trifluorobutylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sulfonyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine: shares similarities with other fluorinated pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific trifluorobutylsulfonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and potential for selective interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H20F3NO2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
(2S)-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C11H20F3NO2S/c12-11(13,14)6-3-9-18(16,17)8-2-5-10-4-1-7-15-10/h10,15H,1-9H2/t10-/m0/s1 |
InChI-Schlüssel |
LLZSCXKLYAAECJ-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)CCCS(=O)(=O)CCCC(F)(F)F |
Kanonische SMILES |
C1CC(NC1)CCCS(=O)(=O)CCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


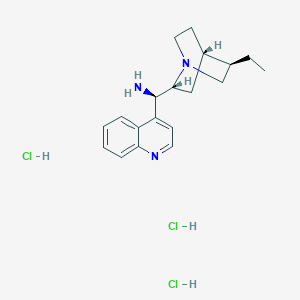
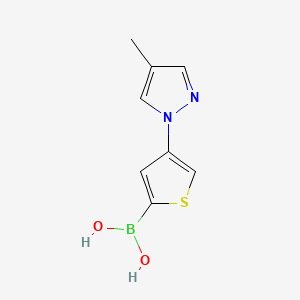
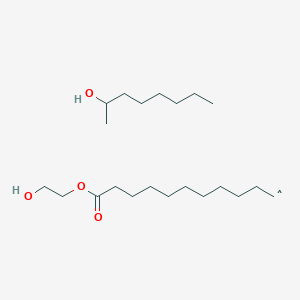
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
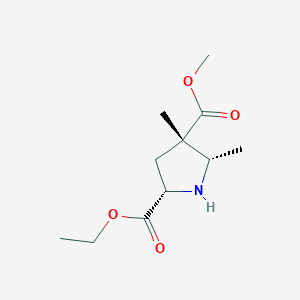
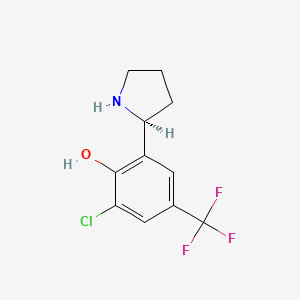

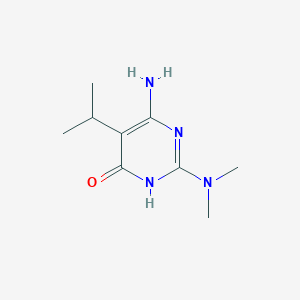

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
